

ACT-335827: A Technical Guide for Neuroscience Research Applications

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Compound of Interest		
Compound Name:	ACT-335827	
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Abstract

ACT-335827 is a potent, selective, and orally bioavailable antagonist of the orexin receptor type 1 (OXR1).[1] Preclinical studies have demonstrated its brain penetrance and efficacy in animal models of fear, anxiety, and compulsive behaviors, suggesting its potential as a research tool and a therapeutic candidate for various neurological and psychiatric disorders.[1] Unlike dual orexin receptor antagonists, ACT-335827 exhibits its effects without inducing sedation. This technical guide provides a comprehensive overview of ACT-335827, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OXR1 and OXR2), plays a critical role in regulating arousal, stress, and reward processing.[1] ACT-335827, a phenylglycine-amide substituted tetrahydropapaverine derivative, has emerged as a valuable pharmacological tool for dissecting the specific roles of the OXR1 pathway in these processes.[1] Its selectivity for OXR1 allows for the investigation of this receptor's functions independently of OXR2-mediated effects, such as the promotion of wakefulness.



Mechanism of Action

ACT-335827 acts as a competitive antagonist at the OXR1. Orexin-A, the endogenous ligand, preferentially binds to OXR1, initiating a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). By blocking the binding of orexin-A to OXR1, ACT-335827 inhibits this downstream signaling cascade.

Signaling Pathway of Orexin 1 Receptor (OXR1) Activation



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Caption: OXR1 signaling cascade initiated by Orexin-A and antagonized by ACT-335827.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of **ACT-335827**.

Table 1: In Vitro Receptor Binding and Functional Activity



Parameter	Receptor	Value	Cell Line	Assay Type	Reference
IC50	Human OXR1	6 nM	СНО	FLIPR (Calcium Mobilization)	[1]
Human OXR2	417 nM	СНО	FLIPR (Calcium Mobilization)	[1]	
Kb	Human OXR1	41 nM	СНО	Not Specified	[1]
Human OXR2	560 nM	СНО	Not Specified	[1]	
Selectivity	OXR2 over OXR1	~70-fold (IC50)	-	-	[1]

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter	Dose	Value	Time Point	Route of Administrat ion	Reference
Calculated Free Brain Concentratio	300 mg/kg	97 nM	1 hour post- dose	Oral	[2]
300 mg/kg	166 nM	6 hours post- dose	Oral	[2]	

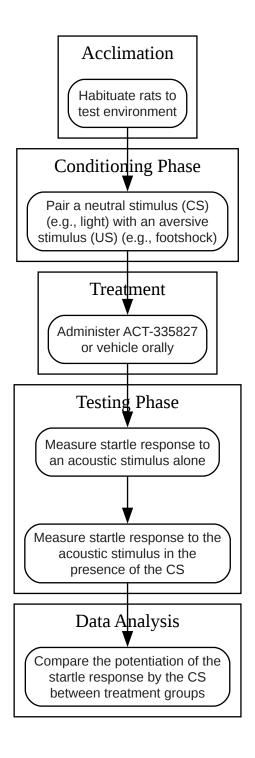
Preclinical Neuroscience Research Applications & Experimental Protocols

ACT-335827 has been utilized in several preclinical models to investigate the role of OXR1 in various neurological processes.



Fear and Anxiety Research

ACT-335827 has been shown to reduce fear-induced startle responses in rats, suggesting anxiolytic properties.[1] A common paradigm to assess these effects is the fear-potentiated startle test.



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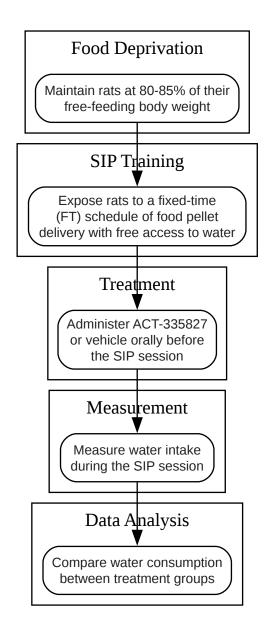
Caption: Workflow for a fear-potentiated startle experiment.

- Animals: Male Wistar rats are typically used. They should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
- Apparatus: A startle response system consisting of a sound-attenuated chamber, a speaker
 for delivering the acoustic stimulus, a light to serve as the conditioned stimulus (CS), and a
 grid floor for delivering the unconditioned stimulus (US; footshock). A transducer detects and
 records the whole-body startle response.
- Acclimation: Prior to conditioning, rats are acclimated to the startle chambers for a set period (e.g., 5-10 minutes) on consecutive days.
- Conditioning: On the conditioning day, rats are placed in the chamber. After a habituation period, they are presented with several pairings of the CS (e.g., a 3.7-second light) that coterminates with the US (e.g., a 0.5-second, 0.6 mA footshock).
- Drug Administration: On the testing day, rats are orally administered with ACT-335827 (e.g., 30, 100, 300 mg/kg) or vehicle a specified time (e.g., 60 minutes) before the test session.
- Testing: The test session consists of trials where the acoustic startle stimulus (e.g., a 40 ms, 105 dB burst of white noise) is presented alone, and trials where it is presented during the last portion of the CS.
- Data Analysis: The fear-potentiated startle is calculated as the difference in the startle
 amplitude between trials with the CS and trials without the CS. These values are then
 compared between the different treatment groups using appropriate statistical methods (e.g.,
 ANOVA).

Compulsive Behavior Research

ACT-335827 has been shown to decrease excessive, non-goal-directed compulsive drinking behavior in a rat model of schedule-induced polydipsia (SIP).





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Caption: Workflow for a schedule-induced polydipsia experiment.

- Animals: Male Wistar rats are commonly used. They are food-restricted to maintain them at approximately 80-85% of their free-feeding body weight. Water is available ad libitum in their home cages.
- Apparatus: An operant conditioning chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer to record water consumption.



- SIP Induction: Rats are placed in the operant chamber for daily sessions. During these sessions, food pellets (e.g., 45 mg) are delivered on a fixed-time (FT) schedule (e.g., every 60 seconds) for a set duration (e.g., 60 minutes). This intermittent feeding schedule induces excessive drinking behavior (polydipsia) in the period following each pellet delivery.
- Drug Administration: Once stable polydipsia is established, rats are treated with ACT-335827 or vehicle orally prior to the SIP session.
- Data Collection: The volume of water consumed during the SIP session is measured.
- Data Analysis: Water intake is compared across the different treatment conditions to determine the effect of ACT-335827 on compulsive drinking behavior.

Conclusion

ACT-335827 is a valuable pharmacological tool for investigating the role of the OXR1 system in neuroscience research. Its selectivity and oral bioavailability make it suitable for a range of in vivo studies. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of OXR1 in health and disease. Future research may focus on exploring the therapeutic potential of **ACT-335827** in anxiety disorders, obsessive-compulsive disorder, and other stress-related conditions.

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